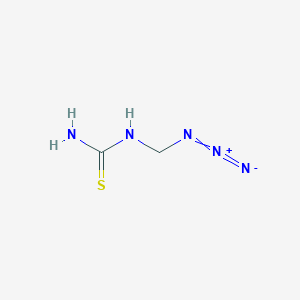
Thiourea, (azidomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, (azidomethyl)- is an organosulfur compound that features a thiourea group with an azidomethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiourea, (azidomethyl)- can be synthesized through the reaction of thiourea with azidomethyl halides under controlled conditions. The reaction typically involves the use of a base to facilitate the substitution of the halide with the azidomethyl group. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods: Industrial production of thiourea, (azidomethyl)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Thiourea, (azidomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the azidomethyl group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aminomethyl thiourea derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thiourea, (azidomethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of heterocycles and other complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of thiourea, (azidomethyl)- involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The thiourea moiety can form strong hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Thiourea: Structurally similar but lacks the azidomethyl group.
N-(tosylmethyl)thiourea: Similar structure with a tosylmethyl group instead of azidomethyl.
Isothiourea: Contains a different arrangement of the sulfur and nitrogen atoms.
Uniqueness: Thiourea, (azidomethyl)- is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. This makes it a valuable compound for research in various scientific disciplines.
Eigenschaften
CAS-Nummer |
159582-43-1 |
|---|---|
Molekularformel |
C2H5N5S |
Molekulargewicht |
131.16 g/mol |
IUPAC-Name |
azidomethylthiourea |
InChI |
InChI=1S/C2H5N5S/c3-2(8)5-1-6-7-4/h1H2,(H3,3,5,8) |
InChI-Schlüssel |
GXKPPRFZDGHYFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(NC(=S)N)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


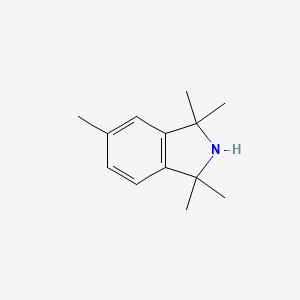
![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)
![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)


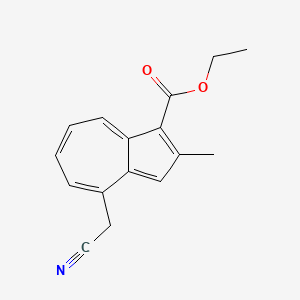
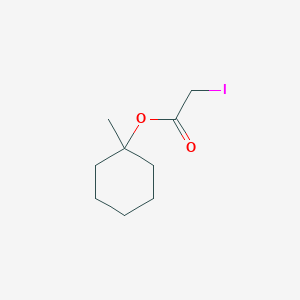
![Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane](/img/structure/B12558822.png)

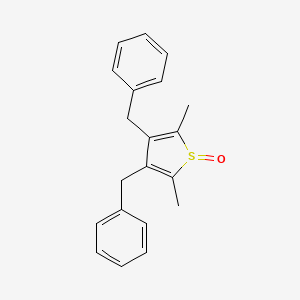
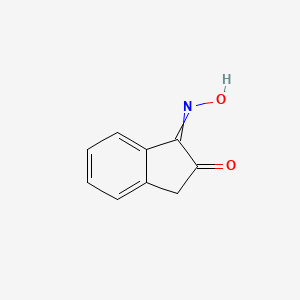
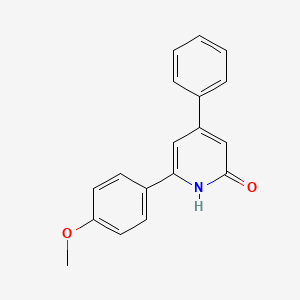
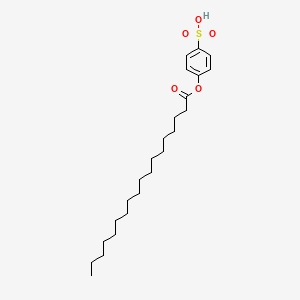
![Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate](/img/structure/B12558852.png)
